molecular formula C19H18N6O4 B11057568 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11057568
M. Wt: 394.4 g/mol
InChI Key: LEVXGGBQXHMOHB-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[5,1-c][1,2,4]triazole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[5,1-c][1,2,4]triazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s properties can be exploited in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mebendazole: A benzimidazole derivative with antiparasitic properties.

    Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory and anticancer activities.

    Indole-3-Butyric Acid: A plant hormone used to promote root growth.

Uniqueness

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to its imidazo[5,1-c][1,2,4]triazole core, which imparts distinct biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H18N6O4/c1-29-15-6-4-14(5-7-15)23-11-16-22-24(19(28)25(16)18(23)27)12-17(26)21-10-13-3-2-8-20-9-13/h2-9H,10-12H2,1H3,(H,21,26)

InChI Key

LEVXGGBQXHMOHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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